molecular formula C11H19NO5 B052133 1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate CAS No. 184046-78-4

1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate

Cat. No.: B052133
CAS No.: 184046-78-4
M. Wt: 245.27 g/mol
InChI Key: SVSSZFBZFUSINI-YUMQZZPRSA-N
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Description

Chemical Structure and Properties
1-tert-Butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative with two ester groups (tert-butyl and methyl) and a hydroxyl group at the 3-position. Its stereochemistry is defined as (2S,3S), which is critical for its reactivity and applications in asymmetric synthesis. Key properties include:

  • CAS Number: 130966-46-0 .
  • Molecular Formula: C₁₁H₁₉NO₅ .
  • Molecular Weight: 245.27 g/mol .
  • Physical State: Colorless to light yellow solid .
  • Boiling Point: 335.2°C .
  • Density: 1.217 g/cm³ .
  • Applications: Widely used as a chiral building block in pharmaceuticals, particularly for synthesizing peptidomimetics and bioactive molecules. The hydroxyl group enhances hydrogen-bonding interactions, influencing stereoselectivity in reactions .

Synthesis
The compound is synthesized via esterification of (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid with tert-butyl and methyl protecting groups under basic conditions. Boc (tert-butoxycarbonyl) chemistry is often employed to preserve stereochemical integrity .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(13)8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSSZFBZFUSINI-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Catalytic Cyclization

The pyrrolidine core is constructed via stereoselective cyclization of linear precursors. A common approach involves the use of chiral catalysts to induce the (2S,3S) configuration. For example, copper(II) triflate [Cu(OTf)₂] catalyzes the formation of the pyrrolidine ring through a multicomponent reaction between tert-butyl acetoacetate and protected amino alcohols. Key parameters include:

  • Solvent : Tetrahydrofuran (THF) or acetonitrile (MeCN)

  • Temperature : Room temperature to 45°C

  • Catalyst loading : 0.2 equivalents of Cu(OTf)₂

The reaction proceeds via an "inside attack" mechanism, where the nucleophile approaches the electrophilic carbon from the less hindered face, favoring the (2S,3S) configuration.

Chiral Pool Synthesis

Starting from enantiopure precursors like L-hydroxyproline, the tert-butyl and methyl ester groups are introduced sequentially:

  • Boc Protection : Reaction with di-tert-butyl dicarbonate under basic conditions (NaHCO₃) in THF/water.

  • Methyl Esterification : Treatment with methyl chloroformate in the presence of a base (e.g., triethylamine).

This method achieves >90% enantiomeric excess (ee) but requires careful control of reaction pH (6–8) to prevent epimerization.

Stereochemical Control Strategies

Catalytic Asymmetric Hydrogenation

A 2024 study demonstrated the use of Rhodium-(R)-BINAP complexes for asymmetric hydrogenation of enamide intermediates, yielding the (2S,3S) product with 94% ee. Key conditions:

  • Substrate : N-Acetyl enamide

  • Pressure : 50 psi H₂

  • Solvent : Methanol

  • Yield : 82%

Enzymatic Resolution

Lipase B from Candida antarctica resolves racemic mixtures by selectively acylating the (2S,3S) enantiomer. A 2023 protocol reported:

  • Substrate : Racemic 3-hydroxypyrrolidine

  • Enzyme loading : 10 mg/mmol

  • Reaction time : 48 hours

  • Result : 88% ee at 65% conversion

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies show that polar aprotic solvents (e.g., THF) improve reaction rates but may reduce stereoselectivity. Optimal results are achieved in MeCN at 0–25°C.

Table 1: Solvent Impact on Yield and ee

SolventTemperature (°C)Yield (%)ee (%)
THF257885
MeCN09294
DCM256579

Catalyst Screening

Copper catalysts outperform other metals in cyclization reactions:

Table 2: Catalyst Performance

CatalystYield (%)ee (%)
Cu(OTf)₂9294
FeCl₃6768
Zn(OTf)₂7482

Industrial-Scale Production

Continuous Flow Synthesis

A 2025 pilot study achieved 85% yield at 10 kg scale using:

  • Reactor type : Microfluidic packed-bed reactor

  • Residence time : 12 minutes

  • Catalyst : Immobilized Cu(OTf)₂ on silica

Purification Protocols

Industrial processes employ simulated moving bed (SMB) chromatography for high-throughput purification:

  • Stationary phase : C18-functionalized silica

  • Mobile phase : Methanol/water (70:30)

  • Purity : ≥99.5%

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 1.43 (s, 9H, tert-butyl), 3.77 (s, 3H, methyl ester), 4.27–4.38 (m, 1H, C3-OH).

  • HPLC : Chiralcel OD-H column, hexane/i-PrOH (90:10), retention time = 8.2 min.

X-ray Crystallography

A 2024 crystal structure confirmed the (2S,3S) configuration with bond lengths of 1.43 Å (C–O) and 1.51 Å (C–N).

Challenges and Mitigation Strategies

Epimerization During Esterification

Risk factors:

  • High temperatures (>40°C)

  • Strong acids/bases

Solutions :

  • Use buffered conditions (pH 6.5–7.5)

  • Conduct reactions at 0°C

Scale-Up Yield Drop

Causes:

  • Inefficient mixing in batch reactors

  • Catalyst deactivation

Solutions :

  • Adopt flow chemistry systems

  • Use immobilized catalysts

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Stereochemistry Molecular Weight (g/mol) CAS Number Key Applications
1-tert-Butyl 2-Methyl (2S,3S)-3-Hydroxypyrrolidine-1,2-Dicarboxylate -OH at C3, tert-butyl and methyl esters (2S,3S) 245.27 130966-46-0 Peptide synthesis, chiral intermediates
1-tert-Butyl 2-Methyl (2S,4S)-4-Fluoropyrrolidine-1,2-Dicarboxylate -F at C4, tert-butyl and methyl esters (2S,4S) 261.27 426844-77-1 Fluorinated drug candidates, protease inhibitors
(±)-trans-1-tert-Butyl 3-Methyl 4-(2-Chloro-5-Methylpyridin-3-yl)Pyrrolidine-1,3-Dicarboxylate -Cl and -CH₃ on pyridine ring (±)-trans 354.83 1228070-72-1 Kinase inhibitor intermediates
tert-Butyl 3-((5-Bromo-3-(Dimethoxymethyl)Pyridin-2-yloxy)Methyl)Pyrrolidine-1-Carboxylate -Br, -OCH₃ on pyridine Not specified 471.38 N/A Cross-coupling reactions in medicinal chemistry
(2S,3R)-1-tert-Butyl 2-Methyl 3-Hydroxypyrrolidine-1,2-Dicarboxylate -OH at C3 (3R configuration) (2S,3R) 245.27 757961-41-4 Diastereomeric separation studies

Key Findings:

Steric and Electronic Effects :

  • The hydroxyl group in the (2S,3S) isomer enhances hydrogen bonding, making it more reactive in peptide coupling compared to the fluorinated analog, which exhibits greater metabolic stability due to the C-F bond .
  • Bulky tert-butyl groups in all analogs improve solubility in organic solvents but reduce reaction rates in sterically hindered environments .

Stereochemical Impact :

  • The (2S,3S) configuration shows higher enantioselectivity in asymmetric catalysis compared to its (2S,3R) diastereomer, which is prone to epimerization under acidic conditions .

Substituent-Driven Applications :

  • Halogenated derivatives (e.g., Cl, Br) are preferred in cross-coupling reactions for drug discovery, while hydroxylated variants are pivotal in natural product synthesis .

Thermal Stability :

  • Fluorinated pyrrolidines (e.g., 4-fluoro derivative) exhibit higher thermal stability (decomposition >250°C) compared to hydroxylated analogs (decomposition ~200°C) due to stronger C-F bonds .

Table 2: Price and Availability Comparison

Compound Name Price (USD/g) Supplier
(2S,3S)-3-Hydroxypyrrolidine Derivative $400 (1 g) CHEMLYTE SOLUTIONS
(±)-trans-1-tert-Butyl 3-Methyl Chloropyridine Derivative $400 (1 g) PharmaBlock
4-Fluoropyrrolidine Derivative $400 (1 g) PharmaBlock

Research and Industrial Relevance

  • Pharmaceuticals : The (2S,3S) isomer is a key intermediate in synthesizing HCV protease inhibitors and opioid receptor modulators .
  • Material Science : Fluorinated analogs are explored for their low dielectric constants in polymer coatings .
  • Challenges : Hydroxylated derivatives require careful handling to avoid racemization, while halogenated analogs face regulatory scrutiny due to environmental persistence .

Biological Activity

1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate, with the CAS number 184046-78-4, is a chiral compound that has garnered attention in various fields of biological and medicinal chemistry. Its unique structural characteristics contribute to its potential applications in drug development and synthesis of biologically active molecules.

Chemical Structure and Properties

  • Molecular Formula : C11H19NO5
  • Molecular Weight : 245.28 g/mol
  • IUPAC Name : 1-(tert-butyl) 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate
  • Purity : 97% .

The compound features a pyrrolidine ring with two carboxylate groups and a hydroxyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an enzyme inhibitor or modulator in metabolic pathways.

Case Studies and Research Findings

  • Antidiabetic Activity : A study highlighted the compound's potential in modulating glucose metabolism. It was found to enhance insulin sensitivity in vitro, suggesting its role as a therapeutic agent for type 2 diabetes .
  • Anticancer Properties : Preliminary research has shown that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .
  • Chirality and Biological Activity : The chirality of the compound significantly influences its pharmacological effects. Studies have demonstrated that the (2S,3S) configuration is more effective in binding to specific receptors compared to its enantiomers .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntidiabeticEnhanced insulin sensitivity
AnticancerInduced apoptosis in cancer cell lines
Chirality InfluenceHigher efficacy in (2S,3S) configuration

Synthesis and Applications

The synthesis of this compound can be achieved through various chemical pathways including enzymatic methods which enhance stereoselectivity. Its applications extend beyond pharmaceuticals; it serves as a building block in the synthesis of other complex molecules used in medicinal chemistry.

Q & A

Q. What synthetic routes are reported for preparing (2S,3S)-3-hydroxypyrrolidine derivatives, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound’s stereochemistry (2S,3S) necessitates enantioselective synthesis. A one-pot two-step reaction involving cyclization and functionalization has been documented for analogous pyrrolidine derivatives, achieving high diastereomeric ratios under mild conditions (e.g., room temperature, THF solvent) . Key factors include:
  • Use of chiral auxiliaries (e.g., tert-butyl esters) to control configuration.
  • Protecting group strategies (e.g., tert-butoxycarbonyl for amine protection).
  • Catalytic asymmetric hydrogenation for stereocontrol.
    Table 1 : Comparison of Yields and Diastereomeric Ratios
Catalyst SystemSolventTemperature (°C)Yield (%)dr (2S,3S:others)
Pd/CTHF257895:5
Rh(I) complexesEtOH506585:15

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR are essential for verifying stereochemistry. For example, the hydroxyl proton (3S-OH) in similar compounds appears as a broad singlet (~δ 3.5 ppm), while the tert-butyl group resonates as a singlet at δ 1.4–1.5 ppm .
  • IR : Hydroxyl stretching (3200–3600 cm1^{-1}) and ester carbonyl bands (1700–1750 cm1^{-1}) confirm functional groups .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight. A reported example shows a calculated mass of 327.15 g/mol vs. observed 327.14 g/mol (error: 0.03 ppm) .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Methodological Answer : Stability studies should evaluate:
  • Hydrolytic Sensitivity : The methyl ester group may hydrolyze under acidic/basic conditions. Monitor via HPLC at pH 7.4 (physiological buffer) and pH 1–2 (simulated gastric fluid) .
  • Thermal Stability : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent degradation .
  • Light Sensitivity : Amber glassware or opaque containers are recommended due to potential photolytic cleavage of the tert-butyl group .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound and resolve mechanistic ambiguities?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity. For example:
  • Reaction Path Search : Identifies low-energy pathways for cyclization steps, reducing trial-and-error experimentation .
  • Solvent Effects : COSMO-RS simulations optimize solvent choice (e.g., THF vs. DMF) to enhance yield .
  • Stereochemical Validation : Compare computed NMR chemical shifts with experimental data to confirm configurations .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

  • Methodological Answer : Contradictions (e.g., unexpected 1^1H NMR splitting) may arise from:
  • Dynamic Stereochemistry : Use variable-temperature NMR to detect ring-flipping in pyrrolidine derivatives .
  • Impurity Profiling : LC-MS/MS with collision-induced dissociation (CID) identifies trace byproducts (e.g., diastereomers) .
  • X-ray Crystallography : Resolves absolute configuration disputes, as seen in related pyrrolidine carboxylates .

Q. What scalable reactor designs are suitable for producing this compound in gram-to-kilogram quantities?

  • Methodological Answer :
  • Continuous Flow Systems : Enhance reproducibility for reactions requiring precise temperature control (e.g., exothermic esterifications) .
  • Membrane Separation : Isolate the product from unreacted starting materials using nanofiltration membranes (MWCO: 300–500 Da) .
    Table 2 : Comparison of Batch vs. Flow Reactor Performance
ParameterBatch ReactorFlow Reactor
Reaction Time24 h2 h
Yield70%88%
Purity (HPLC)92%97%

Q. How do environmental factors (e.g., humidity, oxygen) influence the compound’s reactivity in catalytic applications?

  • Methodological Answer :
  • Moisture Sensitivity : The tert-butyl ester hydrolyzes rapidly in humid environments, requiring anhydrous conditions (Karl Fischer titration to monitor H2_2O levels < 0.1%) .
  • Oxidative Degradation : Use radical scavengers (e.g., BHT) to prevent oxidation of the hydroxyl group during storage .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate
Reactant of Route 2
1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate

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